2-Iodobenzylguanidine, also known as meta-iodobenzylguanidine, is a chemical compound that has garnered attention for its applications in medical imaging and therapeutic interventions, particularly in the diagnosis and treatment of neuroendocrine tumors. This compound is classified as a radiopharmaceutical and is primarily used in positron emission tomography (PET) scans and targeted radiotherapy due to its affinity for the norepinephrine transporter.
2-Iodobenzylguanidine can be synthesized from various precursors, including meta-iodobenzylamine and guanidine hydrochloride. The synthesis methods have evolved over the years to improve yield, purity, and cost-effectiveness.
2-Iodobenzylguanidine falls under the category of organic compounds known as guanidines. It is specifically classified as a substituted guanidine due to the presence of an iodine atom on the benzyl group. Its structural formula is CHI and it has a molecular weight of approximately 276.09 g/mol.
The synthesis of 2-iodobenzylguanidine has been explored through several methods:
The synthesis often employs spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry to characterize the product and confirm its structure. The melting point is also measured to assess purity.
The molecular structure of 2-iodobenzylguanidine features:
2-Iodobenzylguanidine participates in various chemical reactions:
The reactions are typically monitored using chromatographic techniques to ensure product formation and purity.
The mechanism of action of 2-iodobenzylguanidine primarily involves its interaction with norepinephrine transporters in neuroendocrine tissues. Once administered, it mimics norepinephrine uptake, allowing it to accumulate in adrenergic tissues.
This accumulation facilitates imaging through positron emission tomography and enables targeted radiotherapy by delivering radioactive isotopes directly to tumor sites that express norepinephrine transporters .
2-Iodobenzylguanidine is primarily used in:
2-Iodobenzylguanidine (commonly referred to as meta-iodobenzylguanidine or mIBG) is an aralkylguanidine derivative with the molecular formula C₈H₁₀IN₃ and a molar mass of 275.093 g·mol⁻¹ [2] [5]. Its core structure consists of a benzyl group linked to a guanidine moiety via a methylene bridge, with an iodine atom at the meta position of the aromatic ring. This configuration confers structural similarity to the catecholamine neurotransmitter norepinephrine (NE), enabling mIBG to exploit the same uptake mechanisms in adrenergic tissues [1] [7].
The guanidine group in mIBG exists as a strong organic base with pKa values between 13 and 13.6, facilitating protonation to the guanidinium form under physiological conditions [1]. This protonation enhances molecular recognition by the norepinephrine transporter (NET) through charge pairing and hydrogen bonding with protein residues. Additionally, the aromatic iodine provides a site for radiolabeling while contributing to π-π stacking interactions with aromatic residues in enzyme active sites or receptors [1] [7]. Key structural differences from norepinephrine include:
Table 1: Structural Comparison of mIBG and Norepinephrine
Structural Feature | mIBG | Norepinephrine |
---|---|---|
Aromatic Ring | meta-iodobenzene | Catechol |
Side Chain | -CH₂-NH-C(=NH)NH₂ | -CH(OH)-CH₂-NH₂ |
Ionizable Groups | Guanidine (pKa 13-13.6) | Amine (pKa 9.2), Catechol OH (pKa 10.8) |
Molecular Weight | 275.093 g/mol | 169.18 g/mol |
NET Recognition | Moderate (Km ~1-5 μM) | High (Km ~0.1-1 μM) |
mIBG's diagnostic and therapeutic utility depends critically on the iodine isotope incorporated at the meta position. The compound may be radiolabeled with several iodine radioisotopes, with iodine-123 and iodine-131 being clinically predominant [1] [4] [7].
Iodine-123 (¹²³I-mIBG):
Iodine-131 (¹³¹I-mIBG):
The radiochemical purity of labeled compounds is critical, with HPLC analyses showing that freshly prepared ¹²³I-mIBG solutions typically exceed 95% radiochemical purity when using high-purity precursors. Radiolysis can occur during storage, necessitating stabilizers like ascorbic acid [1] [6].
Table 2: Radionuclide Properties of Iodine Isotopes in mIBG
Property | ¹²³I-mIBG | ¹³¹I-mIBG |
---|---|---|
Physical Half-life | 13.2 hours | 8.02 days |
Primary Emission Type | Gamma (γ) | Beta (β⁻) + Gamma (γ) |
Principal Energy | 159 keV (83%) | β⁻: 606 keV (89%); γ: 364 keV (81%) |
Imaging Utility | High (SPECT/CT) | Limited (Post-therapy scans) |
Therapeutic Utility | None | High (DNA damage via β⁻) |
Typical Radiochemical Purity | >95% | >95% |
The chemical stability of mIBG is governed primarily by two labile sites: the guanidine group and the carbon-iodine bond. Under physiological conditions, degradation occurs through three primary pathways [1] [2]:
Stress testing reveals that mIBG hemisulfate (MIBGHS) exhibits remarkable stability under acidic conditions (pH 2-3) and dry heat (≤60°C) for >72 hours. However, aqueous solutions degrade when exposed to UV light (253.7 nm), alkaline buffers (pH >9), or oxidizing agents [1]. HPLC-MS/MS analyses identify key degradation products including meta-bromobenzylguanidine (from bromide impurities), meta-iodobenzylamine, and dimeric species formed through Michael additions. Proper storage at -18°C in anhydrous environments preserves stability for >12 months, with <0.5% total impurities [1] [6].
Table 3: Stability Profile of mIBG Under Stress Conditions
Stress Condition | Exposure Duration | Major Degradation Products | Degradation Rate |
---|---|---|---|
UV Light (254 nm) | 72 hours | Deiodinated products, Oxidized guanidines | >20% degradation |
Alkaline (pH 10) | 48 hours | meta-Hydroxybenzylguanidine, meta-Iodobenzylamine | 15-25% degradation |
Oxidative (0.1% H₂O₂) | 24 hours | N-Oxides, Nitriles | 10-15% degradation |
Acidic (1M HCl) | 72 hours | Minimal degradation | <2% degradation |
Dry Heat (60°C) | 72 hours | None detected | <1% degradation |
The partitioning behavior of mIBG between aqueous and lipid phases significantly influences its biodistribution, cellular uptake, and clearance kinetics. Experimental determinations yield the following physicochemical parameters [5] [7]:
Partition Coefficient (log P):
Solubility:
In biological matrices, mIBG's distribution is transporter-dominated rather than diffusion-controlled. The cationic nature facilitates binding to organic cation transporters (OCT1, OCT2, OCT3) and multidrug and toxin extrusion proteins (MATE1/2-K) in renal tubules, liver, and salivary glands [7]. Plasma protein binding is minimal (<15%), correlating with rapid renal excretion (t₁/₂ α = 15 min, t₁/₂ β = 4.5 h). Approximately 90% of administered mIBG is excreted unchanged in urine within 24 hours, while <10% undergoes metabolism to meta-iodohippuric acid (MIHA) via unknown enzymatic pathways [2] [7].
The limited solubility of the free base necessitates pharmaceutical formulations as hemisulfate salts for clinical administration. Analytical characterization confirms that MIBGHS is a white to nearly white crystalline solid with melting point 218-220°C (decomposition) and stability maintained at -18°C under nitrogen atmosphere [6].
Table 4: Summary of Key Physicochemical Properties of mIBG
Property | Value | Conditions/Method |
---|---|---|
Molecular Formula | C₈H₁₀IN₃ | - |
Molar Mass | 275.093 g/mol | - |
log P (octanol/water) | -1.42 ± 0.08 | pH 7.4, shake-flask |
Aqueous Solubility (free base) | 2.3 mg/mL | 25°C |
Hemisulfate Solubility | >100 mg/mL | 25°C |
pKa | 13.0-13.6 | Potentiometric titration |
Melting Point (hemisulfate) | 218-220°C (dec) | Differential scanning calorimetry |
Plasma Protein Binding | <15% | Equilibrium dialysis |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5